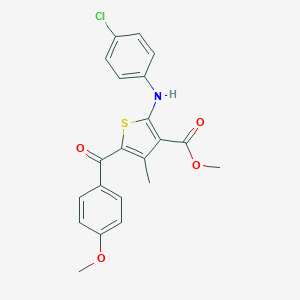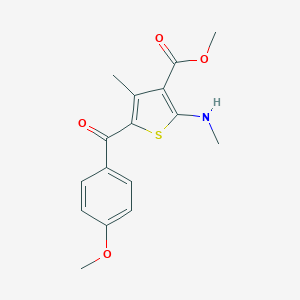![molecular formula C26H24FN3O3 B281988 4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, also known as FPhPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid exerts its effects by binding to the active site of the target enzyme or protein, which results in the inhibition of its activity. This leads to a reduction in the downstream signaling pathways that are involved in the physiological processes regulated by the target enzyme or protein.
Biochemical and Physiological Effects:
4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-obesity effects. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid is its high potency and selectivity for its target enzymes and proteins. This makes it a valuable tool for studying the physiological processes regulated by these enzymes and proteins. However, 4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer it.
Direcciones Futuras
There are several future directions for research on 4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, including the identification of new target enzymes and proteins, the development of more potent and selective analogs, and the investigation of its potential applications in the treatment of various diseases. Additionally, further research is needed to better understand the mechanisms underlying its effects and to optimize its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid is synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with piperazine, followed by the reaction of the resulting compound with 4-chloro-3-nitrobenzoic acid. The final step involves the reduction of the nitro group to an amino group, which results in the formation of 4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid.
Aplicaciones Científicas De Investigación
4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been widely used in scientific research due to its potential applications in the field of drug discovery. It has been shown to have inhibitory effects on various enzymes and proteins, including phosphodiesterase 4 (PDE4) and peroxisome proliferator-activated receptor γ (PPARγ). These enzymes and proteins are involved in a wide range of physiological processes, including inflammation, metabolism, and cell growth.
Propiedades
Fórmula molecular |
C26H24FN3O3 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
(E)-4-[4-[4-(4-fluorophenyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid |
InChI |
InChI=1S/C26H24FN3O3/c27-20-6-10-22(11-7-20)29-14-16-30(17-15-29)23-12-8-21(9-13-23)28-25(31)18-24(26(32)33)19-4-2-1-3-5-19/h1-13,18H,14-17H2,(H,28,31)(H,32,33)/b24-18+ |
Clave InChI |
QMKMPTNZDHDSDL-HKOYGPOVSA-N |
SMILES isomérico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C(\C3=CC=CC=C3)/C(=O)O)C4=CC=C(C=C4)F |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O)C4=CC=C(C=C4)F |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)

![Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)

![Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281914.png)
![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)
![Methyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281916.png)
![Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)



![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)

